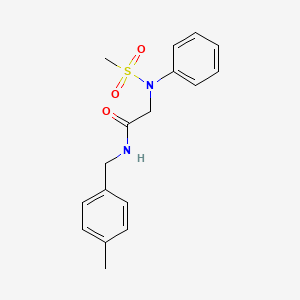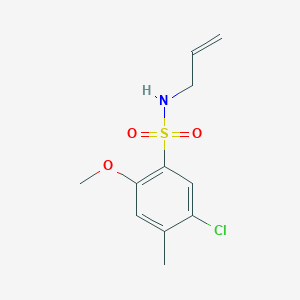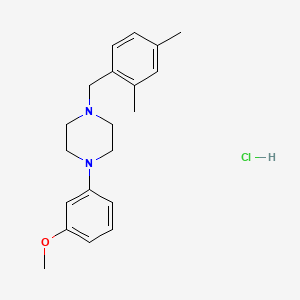
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate, also known as CBPPA, is a chemical compound that has gained attention for its potential applications in scientific research. CBPPA is a member of the organophosphate family, which has been extensively studied due to their diverse biological activities.
Applications De Recherche Scientifique
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in scientific research due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, which can result in various physiological effects. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been studied for its potential application in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in AChE activity.
Mécanisme D'action
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate inhibits AChE activity by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in various physiological effects, including increased muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been shown to have various biochemical and physiological effects. Inhibition of AChE activity can lead to increased muscle contraction, increased heart rate, and increased secretion of glands. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments, including its ability to inhibit AChE activity and its potential neuroprotective effects. However, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research should focus on determining the safety and efficacy of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate in preclinical and clinical studies. Additionally, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be used as a tool for studying the role of AChE activity in various physiological processes and diseases. Further studies should also investigate the potential of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 2-chloroaniline with 4-bromophenylphosphonic dichloride to produce bis(2-chlorophenyl) (4-bromophenyl)phosphonamide. The second step involves the reaction of bis(2-chlorophenyl) (4-bromophenyl)phosphonamide with diethyl chlorophosphate to produce bis(2-chlorophenyl) (4-bromophenyl)amidophosphate.
Propriétés
IUPAC Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVGLZYMJVZZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)



![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)